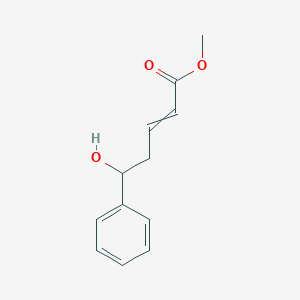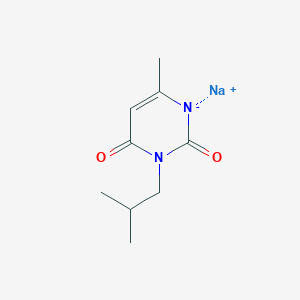
3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of sec-butylamine with ethyl acetoacetate, followed by cyclization with urea under acidic conditions to form the pyrimidine ring. The final step involves the neutralization of the resulting compound with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby affecting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1-sec-butyl-4-methyl-6-oxopyrimidin-2-olate: Similar in structure but contains a bromine atom.
2,4-Dioxo-6-methylpyrimidine: Lacks the sec-butyl group but shares the pyrimidine core.
Uniqueness
3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sec-butyl group and the sodium salt form enhances its solubility and reactivity compared to similar compounds.
Propiedades
Número CAS |
65208-42-6 |
|---|---|
Fórmula molecular |
C9H13N2NaO2 |
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
sodium;6-methyl-3-(2-methylpropyl)pyrimidin-1-ide-2,4-dione |
InChI |
InChI=1S/C9H14N2O2.Na/c1-6(2)5-11-8(12)4-7(3)10-9(11)13;/h4,6H,5H2,1-3H3,(H,10,12,13);/q;+1/p-1 |
Clave InChI |
OJDHKVOCMUSNKO-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=O)N(C(=O)[N-]1)CC(C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


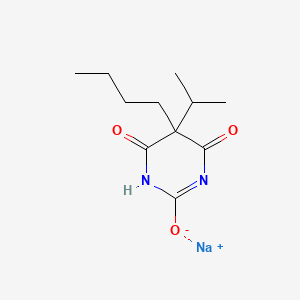
![Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester](/img/structure/B14469090.png)

![1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro-](/img/structure/B14469111.png)
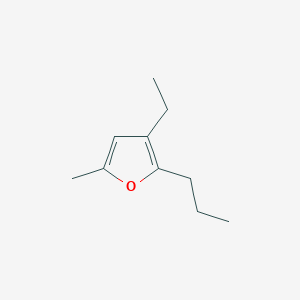
![Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester](/img/structure/B14469124.png)
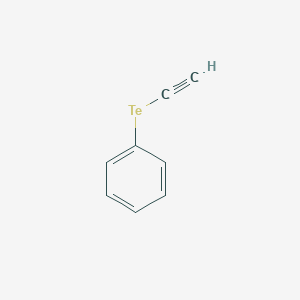
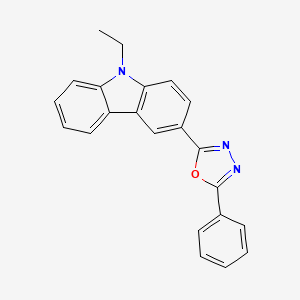

![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)

